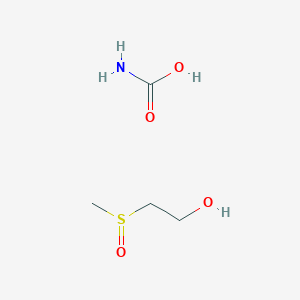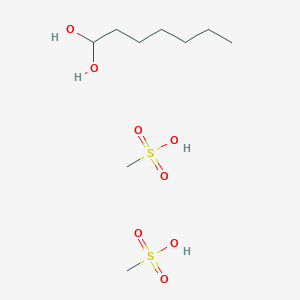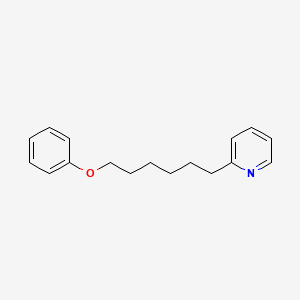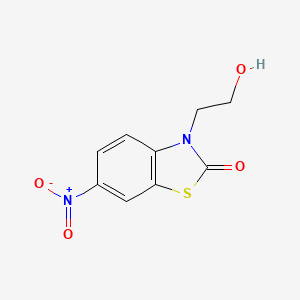
1,4-Diaminoanthracene-9,10-dione;dihydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Diaminoanthracene-9,10-dione;dihydrate, also known as 1,4-Diaminoanthraquinone, is a compound with the chemical formula C14H10N2O2. It is characterized by its two amino groups attached to an anthraquinone backbone. This compound is known for its applications in the dye industry, where it is used as a dye intermediate due to its good lightfastness and deep red color .
准备方法
Synthetic Routes and Reaction Conditions: 1,4-Diaminoanthracene-9,10-dione;dihydrate can be synthesized through various methods. One common method involves the reaction of 1,4-dinitroanthraquinone with reducing agents such as sodium sulfide in the presence of sodium hydroxide. The reaction is typically carried out in a mixture of water and ethanol at elevated temperatures .
Industrial Production Methods: Industrial production of this compound often involves the use of monoamino-monotosyl-anthraquinones as intermediates. This method provides a simple and efficient route for preparing unsymmetrically substituted 1,4-diaminoanthraquinones .
化学反应分析
Types of Reactions: 1,4-Diaminoanthracene-9,10-dione;dihydrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride.
Substitution: Substitution reactions often involve the use of halogenating agents or nitrating agents under controlled conditions.
Major Products: The major products formed from these reactions include various substituted anthraquinones, which are valuable intermediates in the synthesis of dyes and pigments .
科学研究应用
1,4-Diaminoanthracene-9,10-dione;dihydrate has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various dyes and pigments.
Biology: The compound has been studied for its potential antibacterial and antifungal properties.
Medicine: Research has explored its potential anticancer and antiviral activities.
Industry: It is used in the production of pigments for textiles, plastics, and printing inks.
作用机制
The mechanism of action of 1,4-Diaminoanthracene-9,10-dione;dihydrate involves its interaction with molecular targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting its function and leading to cell death. Additionally, it can inhibit the activity of certain enzymes involved in cellular processes, contributing to its antibacterial and anticancer effects .
相似化合物的比较
- 1,5-Diaminoanthracene-9,10-dione
- 2,6-Diaminoanthracene-9,10-dione
- 1,4-Diaminoanthracene-9,10-diol
Comparison: 1,4-Diaminoanthracene-9,10-dione;dihydrate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to 1,5-Diaminoanthracene-9,10-dione, it has different reactivity and applications in dye synthesis. The presence of amino groups at the 1,4-positions makes it particularly suitable for certain types of chemical reactions and industrial applications .
属性
CAS 编号 |
116237-89-9 |
|---|---|
分子式 |
C14H14N2O4 |
分子量 |
274.27 g/mol |
IUPAC 名称 |
1,4-diaminoanthracene-9,10-dione;dihydrate |
InChI |
InChI=1S/C14H10N2O2.2H2O/c15-9-5-6-10(16)12-11(9)13(17)7-3-1-2-4-8(7)14(12)18;;/h1-6H,15-16H2;2*1H2 |
InChI 键 |
IHLHAEVYUFKUKY-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C=CC(=C3C2=O)N)N.O.O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


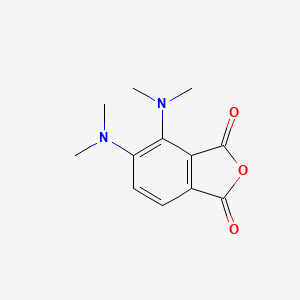
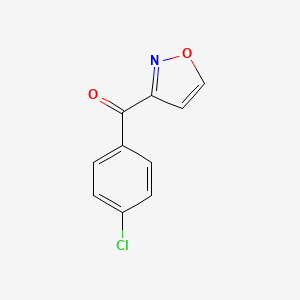
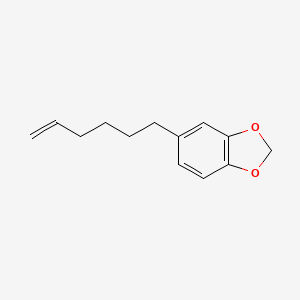
![Benzene, [(2,2,2-trifluoro-1-phenylethyl)thio]-](/img/structure/B14298547.png)
![5-Amino-3-methyl-1-phenyl-1H-furo[2,3-c]pyrazole-4-carboxamide](/img/structure/B14298549.png)
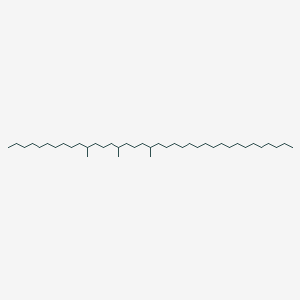
![Carbonic dihydrazide, bis[(4-bromophenyl)methylene]-](/img/structure/B14298570.png)


![N-{[2-({2-[(Butylcarbamoyl)amino]-2-oxoethyl}disulfanyl)ethyl]carbamoyl}propanamide](/img/structure/B14298585.png)
